molecular formula C11H16N2O2 B8521833 tert-butyl 2-(2-aminopyridin-4-yl)acetate

tert-butyl 2-(2-aminopyridin-4-yl)acetate

Cat. No.: B8521833
M. Wt: 208.26 g/mol
InChI Key: FTWIFVJWUNFDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 2-(2-aminopyridin-4-yl)acetate is an organic compound with the molecular formula C11H16N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-aminopyridin-4-yl)acetate typically involves the reaction of 2-aminopyridine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for tert-butyl (2-aminopyridin-4-yl)acetate are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and continuous monitoring of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-(2-aminopyridin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

tert-butyl 2-(2-aminopyridin-4-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-aminopyridin-4-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl (5-aminopyridin-2-yl)carbamate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-butyl 2-(2-aminopyridin-4-yl)acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its tert-butyl ester group provides stability and makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 2-(2-aminopyridin-4-yl)acetate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H2,12,13)

InChI Key

FTWIFVJWUNFDEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=NC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl{2-[(diphenylmethylidene)amino]-pyridin-4-yl}acetate (35 mg, 0.94 mmol) was dissolved in 1:1 mixture of THF/water (5 mL) and treated with 500 μL of a 1N aqueous hydrochloric acid solution. The reaction was allowed to stir at ambient temperature for 30 minutes and then concentrated in vacuo. The crude residue was dissolved in DCM and washed with a saturated aqueous sodium bicarbonate solution. The organic layers were dried over sodium sulfate, filtered and concentrated to afford crude title compound which was used without further purification: LC-MS: (M+H)+209.
Name
tert-butyl{2-[(diphenylmethylidene)amino]-pyridin-4-yl}acetate
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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